molecular formula C8H17NO2S B13257514 3-[(Ethanesulfonyl)methyl]piperidine

3-[(Ethanesulfonyl)methyl]piperidine

Cat. No.: B13257514
M. Wt: 191.29 g/mol
InChI Key: VPBRDNPSFDUTMU-UHFFFAOYSA-N
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Description

3-[(Ethanesulfonyl)methyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Ethanesulfonyl)methyl]piperidine typically involves the reaction of piperidine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Piperidine, ethanesulfonyl chloride, triethylamine.

    Reaction Conditions: The reaction is conducted in an inert solvent such as dichloromethane at a temperature range of 0-5°C.

    Procedure: Piperidine is dissolved in dichloromethane, and triethylamine is added to the solution. Ethanesulfonyl chloride is then added dropwise while maintaining the temperature. The reaction mixture is stirred for several hours, and the product is isolated by standard workup procedures, including extraction and purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(Ethanesulfonyl)methyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfinyl or sulfide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinyl or sulfide derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-[(Ethanesulfonyl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the piperidine ring can interact with receptor sites, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic six-membered heterocyclic amine without the sulfonyl group.

    Ethanesulfonyl Chloride: A sulfonylating agent used in the synthesis of sulfonyl-containing compounds.

    N-Methylpiperidine: A piperidine derivative with a methyl group instead of an ethanesulfonyl group.

Uniqueness

3-[(Ethanesulfonyl)methyl]piperidine is unique due to the presence of both the piperidine ring and the ethanesulfonyl group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form strong interactions with biological targets. The compound’s versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .

Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

3-(ethylsulfonylmethyl)piperidine

InChI

InChI=1S/C8H17NO2S/c1-2-12(10,11)7-8-4-3-5-9-6-8/h8-9H,2-7H2,1H3

InChI Key

VPBRDNPSFDUTMU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC1CCCNC1

Origin of Product

United States

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